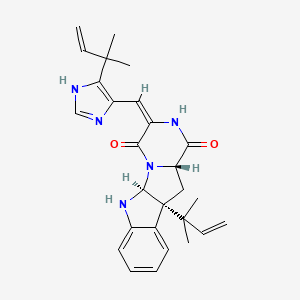

Roquefortine E

概要

説明

ロクフォルチン E は、特定の菌類、特にペニシリウム属の種によって産生されるジケトピペラジンアルカロイドです。ロクフォルチン C やロクフォルチン D などの他のロクフォルチンと構造的に関連しています。 これらの化合物は、複雑な構造と抗菌性や抗腫瘍性など、重要な生物活性で知られています .

作用機序

ロクフォルチン E の作用機序は、シトクロム P450 酵素との相互作用を伴います。この相互作用は、細菌のタンパク質、RNA、および DNA の合成を阻害し、観察される抗菌効果をもたらします。 この化合物は、細胞周期調節に関与する細胞経路にも影響を与え、その抗腫瘍性の特徴に貢献します .

生化学分析

Biochemical Properties

Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .

準備方法

合成経路と反応条件: ロクフォルチン E は、非リボソームペプチドシンテターゼを含む一連の酵素反応によって合成できます。生合成は、L-トリプトファンと L-ヒスチジンの縮合から始まり、ジケトピペラジン環を有するシクロジペプチドが形成されます。 この中間体は、プレニル化と酸化などのいくつかの修飾を受けて、ロクフォルチン E を生成します .

工業的生産方法: ロクフォルチン E の工業的生産は、通常、制御された条件下でのペニシリウム属の培養を伴います。菌類は栄養豊富な培地で培養され、ロクフォルチン E の生産は、pH、温度、栄養素の利用可能性などの環境因子の操作によって最適化されます。 次に、化合物はクロマトグラフィー技術を使用して抽出および精製されます .

化学反応の分析

反応の種類: ロクフォルチン E は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の 1 つは、インドール窒素の酸化で、ニトロン中間体の生成につながります .

一般的な試薬と条件: ロクフォルチン E を含む反応で使用される一般的な試薬には、フラビン依存性モノオキシゲナーゼなどの酸化剤が含まれます。 これらの反応は通常、穏やかな条件下で行われるため、工業用途に適しています .

生成される主な生成物: ロクフォルチン E の反応から生成される主な生成物には、ロクフォルチン L と他の関連化合物があります。 これらの生成物は、しばしば独自の構造的特徴と生物活性によって特徴付けられます .

科学研究への応用

ロクフォルチン E は、幅広い科学研究への応用があります。化学においては、ジケトピペラジンアルカロイドの生合成を研究するためのモデル化合物として使用されます。生物学においては、真菌の代謝と二次代謝産物の産生を調べるためのツールとして役立ちます。医学においては、ロクフォルチン E とその誘導体は、抗菌剤や抗腫瘍剤としての可能性を探求されています。 さらに、業界では、ロクフォルチン E は、さまざまな用途のための生物活性化合物の開発に使用されています .

科学的研究の応用

Roquefortine E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of diketopiperazine alkaloids. In biology, it serves as a tool for investigating fungal metabolism and secondary metabolite production. In medicine, this compound and its derivatives are explored for their potential as antibacterial and antitumor agents. Additionally, in the industry, this compound is used in the development of bioactive compounds for various applications .

類似化合物との比較

ロクフォルチン E は、ロクフォルチン C やロクフォルチン D などの他のロクフォルチンと構造的に類似しています。 特定の修飾と生物活性において独特です。 類似の化合物には、ジケトピペラジンコア構造を共有するが、官能基と生物活性は異なる、メレアグリン、グランディコリン、オキサリンなどがあります .

結論

ロクフォルチン E は、さまざまな科学分野で大きな可能性を秘めた魅力的な化合物です。その複雑な構造と多様な生物活性は、化学、生物学、医学、および産業において貴重な研究対象となっています。その調製方法、化学反応、および作用機序を理解することは、新しいアプリケーションとイノベーションへの道を切り開くことができます。

ご質問がある場合や、さらに詳しい情報が必要な場合は、お気軽にお問い合わせください。

特性

IUPAC Name |

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIOWQHMDDCDD-HJILTBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017682 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871982-52-4 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

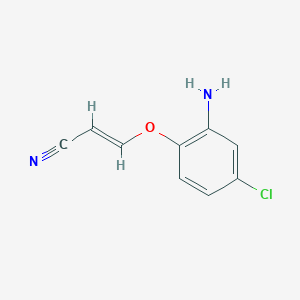

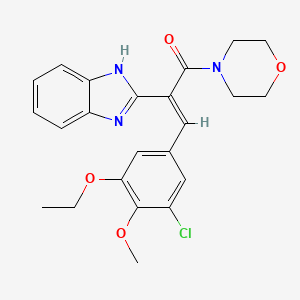

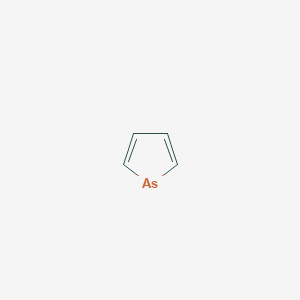

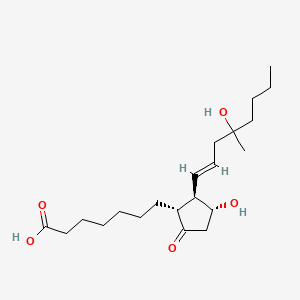

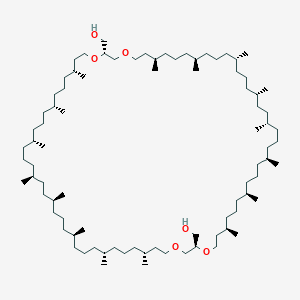

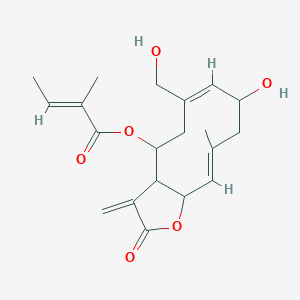

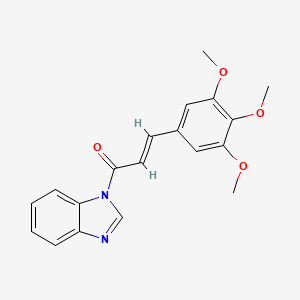

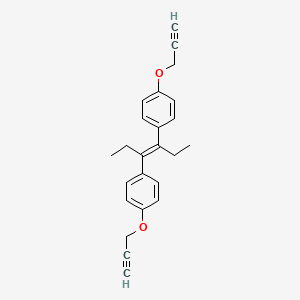

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)